molecular formula C6H14Mg B1584315 Magnesium, butylethyl- CAS No. 62202-86-2

Magnesium, butylethyl-

Cat. No.: B1584315
CAS No.: 62202-86-2
M. Wt: 110.48 g/mol
InChI Key: YHNWUQFTJNJVNU-UHFFFAOYSA-N
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Description

Magnesium, butylethyl- is an organometallic compound with the molecular formula C6H14Mg. It is a colorless liquid that reacts readily with water and is used in various chemical reactions and industrial applications. This compound is part of the broader class of magnesium alkyls, which are known for their reactivity and utility in organic synthesis.

Mechanism of Action

Target of Action

Magnesium, Butylethyl-, also known as n-Butylethylmagnesium, is a type of organomagnesium compound. Organomagnesium compounds are generally used as reagents in organic synthesis . The primary targets of Magnesium, Butylethyl- are organic compounds that undergo nucleophilic addition or substitution reactions .

Mode of Action

Magnesium, Butylethyl- acts as a Grignard reagent, a type of organomagnesium compound. Grignard reagents are strong nucleophiles and can attack electrophilic carbon atoms that are present in polar bonds in a variety of organic compounds . This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by Magnesium, Butylethyl- are dependent on the specific reactions it is used in. As a Grignard reagent, it can participate in a variety of reactions, including nucleophilic additions to carbonyl groups, leading to the formation of alcohols, and nucleophilic substitutions with alkyl halides, resulting in the formation of new carbon-carbon bonds .

Pharmacokinetics

Like other organomagnesium compounds, it is likely to be highly reactive and unstable in the presence of water or air . Therefore, it is typically handled and stored under anhydrous and inert conditions .

Result of Action

The result of Magnesium, Butylethyl-'s action is the formation of new organic compounds through the creation of new carbon-carbon bonds. The exact products depend on the specific reactants and reaction conditions .

Action Environment

The action of Magnesium, Butylethyl- is highly dependent on the reaction environment. It is sensitive to moisture and air, and thus must be handled under anhydrous and inert conditions . The presence of certain functional groups in the reactants can also influence its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium, butylethyl- can be synthesized through the reaction of magnesium with butyl and ethyl halides. The reaction typically occurs in an anhydrous environment to prevent the highly reactive magnesium alkyl from reacting with moisture. The general reaction is as follows:

Mg+C4H9Br+C2H5BrC4H9MgC2H5\text{Mg} + \text{C}_4\text{H}_9\text{Br} + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{C}_4\text{H}_9\text{MgC}_2\text{H}_5 Mg+C4​H9​Br+C2​H5​Br→C4​H9​MgC2​H5​

Properties

IUPAC Name

magnesium;butane;ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h1,3-4H2,2H3;1H2,2H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNWUQFTJNJVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].CCC[CH2-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069551
Record name Magnesium, butylethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Magnesium, butylethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

62202-86-2
Record name Magnesium, butylethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062202862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, butylethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, butylethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butylethylmagnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.668
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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